molecular formula C17H11N5O3 B12211252 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No.: B12211252
M. Wt: 333.30 g/mol
InChI Key: LTZVEOROTAYFEZ-UHFFFAOYSA-N
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Description

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features a unique combination of oxadiazole, pyridine, and imidazole rings

Preparation Methods

The synthesis of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring.

    Pyridine ring incorporation: The oxadiazole derivative is then reacted with a pyridine derivative under suitable conditions to form the desired pyridine-oxadiazole intermediate.

    Imidazole ring formation: The final step involves the formation of the imidazole ring by reacting the pyridine-oxadiazole intermediate with an appropriate imidazole precursor.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial enzymes or the disruption of viral replication processes .

Comparison with Similar Compounds

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H11N5O3

Molecular Weight

333.30 g/mol

IUPAC Name

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid

InChI

InChI=1S/C17H11N5O3/c23-17(24)13-9-22(10-19-13)15-12(7-4-8-18-15)16-20-14(21-25-16)11-5-2-1-3-6-11/h1-10H,(H,23,24)

InChI Key

LTZVEOROTAYFEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4C=C(N=C4)C(=O)O

Origin of Product

United States

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